

Technical Guide: Treprostinil-13C2,d1 - Properties, Analysis, and Biological Activity

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Compound of Interest

Compound Name: Treprostinil-13C2,d1

Cat. No.: B15142471

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This technical guide provides an in-depth overview of **Treprostinil-13C2,d1**, a stable isotope-labeled analog of the synthetic prostacyclin vasodilator, Treprostinil. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive information on its properties, analytical applications, and the biological pathways of its parent compound.

Compound Overview: Treprostinil-13C2,d1

Treprostinil-13C2,d1 is a high-purity, stable isotope-labeled version of Treprostinil, designed for use as an internal standard in quantitative bioanalytical assays.^[1] The incorporation of two Carbon-13 atoms and one deuterium atom provides a distinct mass difference, enabling precise and accurate quantification of Treprostinil in complex biological matrices by mass spectrometry.

Chemical Properties:

| Property | Value | Reference |
|------------------------|--|-----------|
| Molecular Formula | C ₂₁ ¹³ C ₂ H ₃₃ DO ₅ | [1] |
| Molecular Weight | 393.51 g/mol | [1] |
| CAS Number (Unlabeled) | 81846-19-7 | |
| Appearance | Pale Yellow Solid | |
| Purity | >90% by HPLC; >98% atom D, >98% atom ¹³ C | [1] |

Supplier Information:

A number of specialized chemical suppliers offer **Treprostinil-13C2,d1** for research purposes. These include:

- Axios Research
- BOC Sciences
- CymitQuimica
- MedChemExpress
- Pharmaffiliates

Analytical Methodology: Quantification of Treprostinil

The primary application of **Treprostinil-13C2,d1** is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of Treprostinil in biological samples such as plasma and serum.[2][3]

Experimental Protocol: LC-MS/MS for Treprostinil Quantification in Human Plasma

This protocol is a representative example of how **Treprostinil-13C2,d1** would be used.

1. Sample Preparation:

- To 100 μ L of human plasma, add an appropriate amount of **Treprostinil-13C2,d1** solution as an internal standard.
- Perform protein precipitation by adding 300 μ L of acetonitrile.
- Vortex mix for 1 minute.
- Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of the mobile phase.

2. Chromatographic Conditions:

- HPLC System: A validated high-performance liquid chromatography system.
- Column: Phenomenex Luna C18 (250 x 4.6 mm, 5 μ m) or equivalent.[\[4\]](#)[\[5\]](#)
- Mobile Phase: A gradient of Methanol and 0.1% Ortho-phosphoric acid in water.[\[4\]](#)[\[5\]](#)
- Flow Rate: 1.0 mL/min.[\[4\]](#)[\[5\]](#)
- Injection Volume: 10 μ L.
- Column Temperature: 40 $^{\circ}$ C.

3. Mass Spectrometric Conditions:

- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
- Multiple Reaction Monitoring (MRM) Transitions:
 - Treprostinil: Precursor ion (m/z) \rightarrow Product ion (m/z)

- **Treprostinil-13C2,d1**: Precursor ion (m/z) → Product ion (m/z)
- Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies should be optimized for maximum signal intensity.

4. Quantification:

- A calibration curve is constructed by plotting the peak area ratio of Treprostinil to **Treprostinil-13C2,d1** against the concentration of Treprostinil standards.
- The concentration of Treprostinil in unknown samples is determined from this calibration curve.

Method Validation Parameters:

| Parameter | Typical Acceptance Criteria |
|--------------------------------------|--|
| Linearity (r^2) | > 0.99 |
| Accuracy | Within $\pm 15\%$ of the nominal concentration ($\pm 20\%$ at the LLOQ) |
| Precision (%CV) | $\leq 15\%$ ($\leq 20\%$ at the LLOQ) |
| Lower Limit of Quantification (LLOQ) | 0.01 - 0.25 ng/mL in plasma[2][6] |

Biological Activity and Mechanism of Action of Treprostinil

Treprostinil is a stable analog of prostacyclin (PGI_2) and exerts its therapeutic effects primarily through the activation of prostanoid receptors.[7][8]

Receptor Binding and Activation:

Treprostinil exhibits high affinity for several prostanoid receptors, leading to a cascade of intracellular signaling events.[9][10]

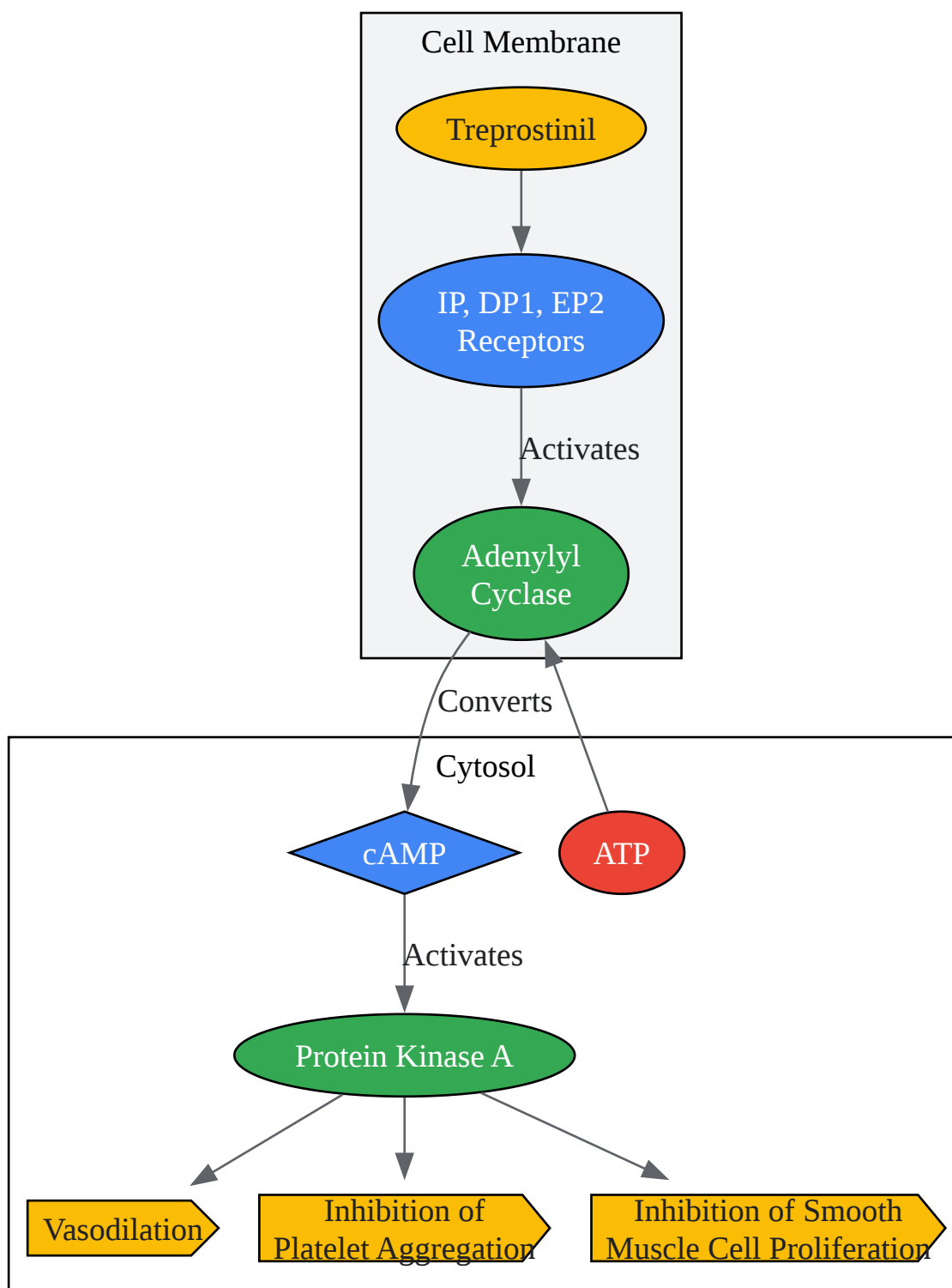
Quantitative Data: Receptor Binding and Functional Potency

| Receptor | Binding Affinity (K _i , nM) | Functional Potency (EC ₅₀ , nM) |
|----------|--|--|
| DP1 | 4.4 | 0.6[9] |
| EP2 | 3.6 | 6.2[9] |
| IP | 32 | 1.9[9] |

Signaling Pathways:

The binding of Treprostinil to the IP, DP1, and EP2 receptors, which are Gs-protein coupled receptors, activates adenylyl cyclase.[7] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[7][11] PKA then phosphorylates various downstream targets, resulting in vasodilation and inhibition of platelet aggregation.[7][12]

Additionally, Treprostinil has been shown to inhibit the proliferation of pulmonary artery smooth muscle cells, a key factor in the pathology of pulmonary arterial hypertension.[12][13] This anti-proliferative effect is also mediated through the cAMP-PKA signaling pathway.[13]



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Caption: Bioanalytical sample preparation workflow.

Conclusion

Treprostinil-13C2,d1 is an essential tool for the accurate and precise quantification of Treprostinil in preclinical and clinical research. Understanding the analytical methodologies and the biological pathways of the parent compound is crucial for its effective application in drug development and therapeutic monitoring. This guide provides a foundational understanding of these aspects to support the scientific community in their research endeavors.

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